N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-19(11-14-7-3-4-8-15(14)12-19)13-20-18(21)16-9-5-6-10-17(16)23-2/h3-10H,11-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVDLMCNRKEIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an indene moiety and a benzamide group. Its molecular formula is , with a molecular weight of 289.33 g/mol. The presence of the methoxy group and the methylthio group contributes to its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Indene Moiety : This can be achieved through cyclization reactions starting from commercially available precursors.
- Methoxy Group Introduction : Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Benzamide Coupling : The final step involves amide coupling between the indene derivative and the benzamide derivative, often facilitated by bases such as triethylamine in aprotic solvents like DMF or DMSO.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : In vitro assays have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The IC50 values for these compounds often range from 0.63 to 1.32 μM, indicating potent activity against tumor cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzymatic Inhibition : Similar benzamide derivatives have shown activity as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR) .
- Cholinesterase Inhibition : Compounds with structural similarities have been reported to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Study on Anticancer Activity : A study published in Frontiers in Pharmacology demonstrated that benzamide derivatives significantly reduced tumor cell viability and induced apoptosis in treated cells .
- Cholinesterase Inhibition Study : Another study evaluated various benzamide analogs for their ability to inhibit AChE, showing promising results comparable to established drugs like donepezil .
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzamide Ring
A series of N-(2,3-dihydro-1H-inden-2-yl)benzamide derivatives (B2–B10) were synthesized with varying substituents on the benzamide ring (Table 1). Key findings include:
- Electron-donating groups (e.g., methoxy) : Compounds like B2 (2-methoxy) and B4 (4-methoxy) exhibit enhanced solubility in polar solvents compared to halogenated derivatives (B5–B8), likely due to increased polarity .
- Electron-withdrawing groups (e.g., chloro, bromo) : B6 (4-chloro) and B7 (4-bromo) showed higher thermal stability, attributed to stronger intermolecular interactions (e.g., halogen bonding) .
- Methylthio group : The target compound’s 2-(methylthio) substituent is unique among the analogs. The -SMe group may enhance lipophilicity and modulate cytochrome P450 interactions compared to methoxy or halogens .
Table 1. Comparison of N-(2,3-dihydro-1H-inden-2-yl)benzamide Derivatives
Core Modifications: Indenyl vs. Heterocyclic Scaffolds
- Indenyl vs. Benzimidazole hybrids : Compound W1 (3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) features a benzimidazole-thioether motif, which confers strong antimicrobial activity due to the electron-deficient dinitrophenyl group. In contrast, the target compound’s indenyl core may favor different binding modes in biological targets .
- Synthetic yields : The synthesis of N-(5-(methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide (41) achieved a 33% yield after recrystallization, suggesting that methylthio-substituted indenyl derivatives may require optimized reaction conditions to improve efficiency .
Structural and Geometric Insights
X-ray crystallography data for (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide reveal bond angles (e.g., C3–C2–N1: 123.2°) and torsional parameters that stabilize the planar benzamide moiety.
Q & A
Q. What synthetic strategies are recommended for preparing N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(methylthio)benzamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling the indene-methoxy fragment with 2-(methylthio)benzamide via amide bond formation using reagents like EDCI or HATU. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
- Temperature control : Reactions performed at 0–25°C minimize side reactions .
- Catalyst use : DMAP accelerates coupling efficiency . Monitor reaction progress via TLC or HPLC to confirm completion and purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy (δ ~3.3 ppm, singlet) and methylthio (δ ~2.5 ppm) groups. Aromatic protons in the benzamide and indene moieties appear between δ 6.5–8.0 ppm .
- IR spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) .
Q. What are the preliminary biological screening protocols for this compound?
Methodological Answer:
- In vitro assays : Test against cancer cell lines (e.g., MCF7, HeLa) using MTT assays to determine IC₅₀ values. Include normal cell lines (e.g., MCF12A) to assess selectivity .
- Enzymatic inhibition : Screen against kinases or proteases using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Strategies include:
- Orthogonal validation : Compare enzymatic inhibition (e.g., fluorogenic substrates) with cellular activity (e.g., Western blotting for target modulation) .
- Stability testing : Use LC-MS to verify compound integrity in assay media over time .
- Meta-analysis : Apply statistical tools to identify confounding variables (e.g., pH, temperature) .
Q. What computational approaches predict the compound’s binding modes to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with homology models of targets (e.g., kinases) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER/GROMACS) to assess binding stability and hydrogen-bond interactions .
- Free energy perturbation (FEP) : Calculate relative binding affinities for analogs .
Q. How can structure-activity relationship (SAR) studies improve selectivity for cancer cells?
Methodological Answer:
- Analog synthesis : Modify substituents on the benzamide (e.g., replacing methylthio with sulfoxide) or indene-methoxy group .
- Selectivity profiling : Test analogs against paired cancer/normal cell lines (e.g., IC₅₀ ratios). Use transcriptomics to identify off-target pathways .
- Crystallography : Solve co-crystal structures with targets to guide rational design .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Solvent screening : Use vapor diffusion with PEG-based precipitants .
- Derivatization : Introduce heavy atoms (e.g., bromine) for phasing via SHELXD .
- Cryoprotection : Soak crystals in glycerol or ethylene glycol before data collection .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data in different solvent systems?
Methodological Answer:
- Standardize protocols : Use USP classification (e.g., PBS, DMSO) and quantify via UV-Vis .
- Temperature dependence : Measure solubility at 25°C and 37°C to assess thermodynamic vs. kinetic factors .
- Aggregation testing : Perform dynamic light scattering (DLS) to rule out colloidal formation .
Experimental Design Tables
Q. Table 1: Key Reaction Optimization Parameters
| Parameter | Optimal Conditions | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF or DCM | Enhances coupling efficiency | |
| Temperature | 0–25°C | Reduces side reactions | |
| Catalyst | DMAP (10 mol%) | Accelerates amide formation |
Q. Table 2: Biological Assay Design
| Assay Type | Protocol Highlights | Key Metrics | Reference |
|---|---|---|---|
| Cytotoxicity | MTT assay, 48-h exposure | IC₅₀ values (μM) | |
| Kinase Inhibition | ADP-Glo™ assay | % inhibition at 10 μM | |
| Selectivity | MCF7 vs. MCF12A IC₅₀ ratios | Selectivity index ≥ 5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
